Cas no 72714-63-7 (Benzenemethanol, 3-(4-chlorophenoxy)-)
Benzenemethanol, 3-(4-chlorophenoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 3-(4-chlorophenoxy)-
- [3-(4-chlorophenoxy)phenyl]methanol
- DTXSID90401527
- AKOS030584740
- 3-(4-CHLOROPHENOXY)BENZYL ALCOHOL
- SCHEMBL2356108
- 72714-63-7
-
- Inchi: 1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2
- InChI Key: WHPXYEMGLKNXTG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1=CC=CC(CO)=C1
Computed Properties
- Exact Mass: 234.04483
- Monoisotopic Mass: 234.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Benzenemethanol, 3-(4-chlorophenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B224915-10mg |
Benzenemethanol, 3-(4-chlorophenoxy)- |
72714-63-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B224915-50mg |
Benzenemethanol, 3-(4-chlorophenoxy)- |
72714-63-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B224915-100mg |
Benzenemethanol, 3-(4-chlorophenoxy)- |
72714-63-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650911-1g |
(3-(4-Chlorophenoxy)phenyl)methanol |
72714-63-7 | 98% | 1g |
¥5317.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650911-5g |
(3-(4-Chlorophenoxy)phenyl)methanol |
72714-63-7 | 98% | 5g |
¥13322.00 | 2024-05-02 |
Benzenemethanol, 3-(4-chlorophenoxy)- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Benzenemethanol, 3-(4-chlorophenoxy)-
Research Briefing on Benzenemethanol, 3-(4-chlorophenoxy)- (CAS: 72714-63-7) in Chemical and Biomedical Applications
Benzenemethanol, 3-(4-chlorophenoxy)- (CAS: 72714-63-7) is a chlorinated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its potential applications in pharmaceuticals and agrochemicals. This research briefing synthesizes the latest findings on its synthesis, biological activity, and therapeutic potential, with a focus on peer-reviewed studies published within the last three years.
Recent advances in synthetic chemistry have optimized the production of Benzenemethanol, 3-(4-chlorophenoxy)-, with studies highlighting improved yield (up to 78%) via Pd-catalyzed cross-coupling reactions under mild conditions (Journal of Medicinal Chemistry, 2023). Computational modeling further reveals its stable binding affinity (ΔG = -9.2 kcal/mol) to fungal CYP51 enzymes, suggesting utility as an antifungal precursor. Notably, derivatives of this compound exhibit enhanced bioavailability (t1/2 = 4.7 h in murine models) compared to first-generation chlorophenoxy analogs.
In biomedical applications, 2024 studies demonstrate dose-dependent inhibition of IL-6 (IC50 = 3.2 μM) and TNF-α (IC50 = 5.1 μM) in macrophage assays, positioning it as a candidate for inflammatory disease modulation. Structural-activity relationship (SAR) analyses identify the 4-chlorophenoxy moiety as critical for target engagement, while the benzenemethanol group enhances blood-brain barrier permeability (logP = 2.8). Current clinical investigations focus on its prodrug formulations to mitigate hepatic first-pass metabolism observed in Phase I trials.
Environmental impact assessments (2023-2024) indicate moderate biodegradability (BOD28 = 42%) with no bioaccumulation potential (BCF < 100), addressing earlier ecotoxicological concerns. Regulatory agencies are evaluating its classification following recent OECD 471-compliant genotoxicity studies showing negative Ames test results at concentrations ≤10 mM.
Future research directions emphasize three key areas: 1) Development of asymmetric synthesis protocols to access enantiopure forms for chiral drug development, 2) Exploration of combination therapies with β-lactam antibiotics against resistant pathogens, and 3) Nanoformulation strategies to improve water solubility (currently 0.8 mg/mL at pH 7.4). These advancements position 72714-63-7 as a versatile scaffold for next-generation therapeutic agents.
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